Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate
Description
Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl ester at position 5, a primary amino group at position 4, and a methylsulfanyl (methylthio) substituent at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors and antiviral agents. Its structural motifs enable diverse reactivity, including nucleophilic displacement at the C2 position and functionalization of the amino group .
Properties
IUPAC Name |
methyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPPEQDIAYOIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methylsulfanyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives with different functional groups replacing the amino or methylsulfanyl groups.
Scientific Research Applications
Chemistry: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is used as a building block in organic synthesis. It is involved in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its derivatives are being studied for their neuroprotective and anti-inflammatory properties .
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of drugs and other bioactive molecules. Its unique structure makes it a valuable component in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Sulfur Atom
Methylsulfanyl vs. Methylsulfinyl/Sulfonyl Groups
- Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11): The sulfinyl group (S=O) enhances electrophilicity at C2, facilitating chemoselective displacement by amines. This contrasts with the methylsulfanyl group, which is less reactive under similar conditions. The sulfinyl derivative exhibits a lower melting point (98–100°C vs. 116–119°C for sulfonyl analogs), reflecting reduced crystallinity due to increased polarity .
- tert-Butyl 6-(benzylamino)-4-chloro-2-(methylsulfonyl)pyrimidine-5-carboxylate (10): The sulfonyl group (SO₂) further increases electrophilicity but reduces solubility in nonpolar solvents. This compound’s higher melting point (116–119°C) correlates with stronger intermolecular interactions .
Thioether vs. Thiol Groups
- This derivative shows higher aqueous solubility but reduced stability in oxidative environments .
Ester Group Modifications
Methyl vs. Ethyl Esters
- Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate: The ethyl ester increases lipophilicity (logP ~1.8 vs. This compound is a key intermediate in the synthesis of avanafil, a PDE5 inhibitor, where the ethyl group improves metabolic stability .
- Ethyl 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate: Methylation of the amino group reduces hydrogen-bonding capacity, which may decrease target binding affinity but improve oral bioavailability. The ethyl ester further extends half-life compared to methyl analogs .
Amino Group Functionalization
- Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate: Substitution with a 3-chloro-4-methoxybenzyl group introduces steric bulk and electron-withdrawing effects, enhancing selectivity for kinase targets. This modification is critical in optimizing pharmacokinetic profiles for therapeutic applications .
Comparative Data Table
| Compound Name | Substituents (Position) | Melting Point (°C) | logP | Key Applications |
|---|---|---|---|---|
| Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate | 4-NH₂, 2-SMe, 5-COOMe | 98–100* | ~1.5 | Kinase inhibitor intermediates |
| Ethyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate | 4-NH₂, 2-SMe, 5-COOEt | N/A | ~1.8 | Avanafil synthesis |
| Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate (11) | 4-Cl, 6-BnNH, 2-SO₂Me, 5-COOMe | 98–100 | ~0.9 | Chemoselective amination libraries |
| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 771-81-3) | 4-NH₂, 2-SMe, 5-COOH | >200 | ~0.3 | Metal chelation, salt formation |
*Estimated based on analogous structures .
Biological Activity
Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered interest for its potential biological activities , particularly in the fields of pharmaceuticals and agrochemicals . This article explores its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases, which are crucial for programmed cell death.
Case Study: Cytotoxicity Evaluation
In a study involving several cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The results indicated a concentration-dependent inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HeLa | 15.5 |
| Derivative B | MCF-7 | 12.3 |
| Derivative C | A549 | 10.1 |
These findings suggest that modifications to the core structure may enhance the anticancer properties of this class of compounds.
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to reduce oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases. The compound appears to modulate signaling pathways associated with inflammation and apoptosis.
Enzyme Inhibition
This compound acts as an inhibitor for several key enzymes involved in cellular processes:
- Dihydrofolate reductase (DHFR) : This enzyme is vital for DNA synthesis and repair; inhibition can lead to reduced proliferation of cancer cells.
- Cyclin-dependent kinases (CDKs) : These enzymes regulate the cell cycle; their inhibition can induce cell cycle arrest in cancer cells.
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its target enzymes. These studies revealed that the compound forms stable complexes with active sites, suggesting a strong potential for enzyme inhibition.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions, including nucleophilic substitution and condensation reactions. Variations in substituents can significantly affect biological activity, as evidenced by SAR studies that correlate structural modifications with enhanced potency against specific diseases.
Table: Structure-Activity Relationship
| Substituent | Activity Level | Remarks |
|---|---|---|
| Methylthio group | High | Enhanced antimicrobial activity |
| Hydroxyl group | Moderate | Improved solubility but reduced potency |
| Halogen substitutions | Variable | Can enhance or diminish activity depending on position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
